molecular formula C14H19FN2O B5427759 2-ethyl-N-(2-fluorophenyl)piperidine-1-carboxamide

2-ethyl-N-(2-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B5427759
M. Wt: 250.31 g/mol
InChI Key: FNJMOBIPTNXCLW-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-fluorophenyl)piperidine-1-carboxamide is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-fluorophenyl)piperidine-1-carboxamide typically involves the reaction of 2-ethylpiperidine with 2-fluorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethyl-N-(2-fluorophenyl)piperidine-1-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-N-(2-fluorophenyl)piperidine-4-carboxamide
  • 2-ethyl-N-(4-fluorophenyl)piperidine-1-carboxamide
  • 2-ethyl-N-(2-chlorophenyl)piperidine-1-carboxamide

Uniqueness

2-ethyl-N-(2-fluorophenyl)piperidine-1-carboxamide is unique due to the specific positioning of the ethyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties .

Properties

IUPAC Name

2-ethyl-N-(2-fluorophenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-2-11-7-5-6-10-17(11)14(18)16-13-9-4-3-8-12(13)15/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJMOBIPTNXCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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